An In-depth Technical Guide to the Mechanism of Action of DSM705 in Plasmodium falciparum
An In-depth Technical Guide to the Mechanism of Action of DSM705 in Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DSM705 is a potent and selective inhibitor of the Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. Unlike its human host, the parasite is incapable of salvaging pyrimidines and is solely reliant on this pathway for the synthesis of essential precursors for DNA and RNA. By targeting PfDHODH, DSM705 effectively halts parasite proliferation. This pyrrole-based inhibitor demonstrates nanomolar potency against both the isolated enzyme and cultured P. falciparum parasites, with a high degree of selectivity over the human ortholog, making it a promising antimalarial candidate. This guide provides a comprehensive overview of the mechanism of action of DSM705, including its biochemical activity, cellular effects, and the molecular basis of its interaction with PfDHODH.
Core Mechanism of Action: Inhibition of PfDHODH
DSM705 exerts its antimalarial activity by specifically inhibiting Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[1][2] This enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate (B1227488). The parasite's absolute dependence on this pathway for pyrimidine synthesis underscores the vulnerability of PfDHODH as a drug target.[3]
Targeting the Coenzyme Q Binding Site
PfDHODH is a flavin mononucleotide (FMN)-dependent mitochondrial enzyme. The catalytic cycle involves two main steps: the oxidation of dihydroorotate by FMN, followed by the re-oxidation of the reduced FMN by coenzyme Q (CoQ).[4] DSM705 is a non-competitive inhibitor with respect to dihydroorotate and a competitive inhibitor with respect to CoQ, indicating that it binds to the CoQ binding pocket. This pocket is located in a hydrophobic channel adjacent to the FMN cofactor.[4]
The crystal structure of PfDHODH in complex with DSM705 (PDB ID: 7KZ4) reveals the precise molecular interactions that underpin its potent and selective inhibition.[5][6][7] Key residues within the CoQ binding site form hydrogen bonds and hydrophobic interactions with the inhibitor, effectively blocking the binding of the natural CoQ substrate and halting enzymatic activity.
Selectivity for the Parasite Enzyme
A crucial feature of DSM705 is its high selectivity for PfDHODH over the human enzyme. This selectivity is attributed to significant amino acid differences between the parasite and human DHODH in the inhibitor-binding site.[3] These differences create a unique binding pocket in PfDHODH that can accommodate DSM705 with high affinity, while the human enzyme's binding site is less favorable for such interactions. This molecular distinction is fundamental to the favorable safety profile of DSM705.
Quantitative Data on DSM705 Activity
The potency of DSM705 has been quantified through various in vitro assays, demonstrating its efficacy at both the enzymatic and cellular levels.
| Parameter | Target | Value | Reference |
| IC50 | P. falciparum DHODH | 95 nM | [1][2] |
| EC50 | P. falciparum 3D7 (in vitro growth) | 12 nM | [1][2] |
| IC50 | P. vivax DHODH | 52 nM | [1][2] |
| Selectivity | Human DHODH | No significant inhibition | [1][2] |
Experimental Protocols
Recombinant PfDHODH Expression and Purification
A protocol for expressing and purifying active recombinant PfDHODH from E. coli is essential for in vitro enzymatic assays. The following is a generalized protocol based on established methods.
Objective: To produce soluble and active recombinant PfDHODH.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the PfDHODH gene (e.g., pET vector)
-
Luria-Bertani (LB) broth and agar (B569324)
-
Appropriate antibiotic for plasmid selection (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole (B134444), 1 mM DTT, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20-40 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Transform the expression vector into competent E. coli cells and select for transformants on antibiotic-containing LB agar plates.
-
Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a large volume of LB broth with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture for several hours (e.g., 4-16 hours) at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Load the clarified lysate onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the recombinant PfDHODH with elution buffer.
-
Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.
-
Concentrate the purified protein and determine the concentration using a protein assay (e.g., Bradford or BCA).
-
Verify the purity and size of the protein by SDS-PAGE.
PfDHODH Enzyme Inhibition Assay (DCIP Assay)
This colorimetric assay measures the activity of PfDHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP).
Objective: To determine the IC50 value of DSM705 against recombinant PfDHODH.
Materials:
-
Purified recombinant PfDHODH
-
Assay buffer (e.g., 100 mM HEPES pH 8.0, 150 mM NaCl, 5% glycerol, 0.05% Triton X-100)
-
L-dihydroorotate (substrate)
-
Decylubiquinone (CoQ analog)
-
2,6-dichloroindophenol (DCIP)
-
DSM705 (or other inhibitors) dissolved in DMSO
-
96- or 384-well microplates
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare a serial dilution of DSM705 in DMSO.
-
In a microplate, add the assay buffer.
-
Add a small volume of the DSM705 dilution to each well (final DMSO concentration should be ≤1%). Include control wells with DMSO only (no inhibitor) and wells with a known potent inhibitor for maximum inhibition control.
-
Add the purified PfDHODH enzyme to each well.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of L-dihydroorotate, decylubiquinone, and DCIP.
-
Immediately measure the decrease in absorbance at 600 nm over time. The rate of decrease corresponds to the rate of DCIP reduction and is proportional to enzyme activity.
-
Calculate the percentage of inhibition for each DSM705 concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
P. falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay measures the proliferation of intraerythrocytic P. falciparum by quantifying the amount of parasite DNA using the fluorescent dye SYBR Green I.
Objective: To determine the EC50 value of DSM705 against cultured P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture (e.g., 3D7 strain)
-
Complete parasite culture medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
Human red blood cells (RBCs)
-
DSM705 (or other compounds) dissolved in DMSO
-
96-well black microplates, sterile
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
SYBR Green I nucleic acid stain (diluted in lysis buffer)
-
Fluorescence plate reader (excitation ~485 nm, emission ~530 nm)
Procedure:
-
Prepare a serial dilution of DSM705 in complete culture medium in a 96-well plate. Include control wells with medium and DMSO only (no drug) and wells with uninfected RBCs (background control).
-
Prepare a parasite suspension of synchronized ring-stage parasites at a starting parasitemia of ~0.5% and a hematocrit of 2%.
-
Add the parasite suspension to each well of the plate containing the drug dilutions.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).
-
After incubation, lyse the cells by adding the lysis buffer containing SYBR Green I to each well.
-
Incubate the plate in the dark at room temperature for at least 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
Subtract the background fluorescence from the uninfected RBC control wells.
-
Calculate the percentage of growth inhibition for each DSM705 concentration relative to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.
Visualizations of Pathways and Workflows
De Novo Pyrimidine Biosynthesis Pathway and DSM705 Inhibition
Caption: Inhibition of the de novo pyrimidine pathway by DSM705.
Experimental Workflow for PfDHODH IC50 Determination
Caption: Workflow for determining the IC50 of DSM705 against PfDHODH.
Resistance Mechanisms
The emergence of drug resistance is a significant concern for all antimalarials. In vitro studies have shown that resistance to DHODH inhibitors, including compounds structurally related to DSM705, can arise through point mutations in the pfdhodh gene.[8][9][10] These mutations typically occur within or near the inhibitor binding site, reducing the binding affinity of the drug. For the related clinical candidate DSM265, mutations such as C276F have been identified both in vitro and in a clinical setting, leading to reduced efficacy.[10] Understanding these potential resistance pathways is crucial for the development of combination therapies that can mitigate the risk of treatment failure. The observation that some DHODH inhibitor-resistant mutants exhibit hypersensitivity to other compounds suggests a promising strategy for designing resistance-proof combination therapies.[8]
Metabolic Consequences of PfDHODH Inhibition
Metabolomic studies of P. falciparum treated with DHODH inhibitors have provided a clear picture of the metabolic consequences of target engagement. Inhibition of PfDHODH leads to a metabolic bottleneck, resulting in the accumulation of the upstream intermediates N-carbamoyl-L-aspartate and dihydroorotate.[11] This accumulation serves as a direct biomarker of DHODH inhibition. Concurrently, the downstream depletion of orotate and subsequent pyrimidine nucleotides starves the parasite of the necessary building blocks for DNA and RNA synthesis, ultimately leading to cell cycle arrest and parasite death.
Caption: Metabolic consequences of PfDHODH inhibition by DSM705.
Conclusion
DSM705 is a highly potent and selective inhibitor of P. falciparum dihydroorotate dehydrogenase. Its mechanism of action is well-defined, involving the disruption of the essential de novo pyrimidine biosynthesis pathway in the parasite. The high degree of selectivity for the parasite enzyme, coupled with its potent antimalarial activity, makes DSM705 a valuable lead compound in the development of new antimalarial therapies. The detailed understanding of its interaction with PfDHODH, along with insights into potential resistance mechanisms and metabolic consequences of its action, provides a solid foundation for its further development and for the rational design of next-generation DHODH inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Novel Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase with Anti-malarial Activity in the Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. guidetopharmacology.org [guidetopharmacology.org]
- 7. 7kz4 - Crystal structure of Plasmodium falciparum dihydroorotate dehydrogenase bound with Inhibitor DSM705 (N-(1-(1H-1,2,4-triazol-3-yl)ethyl)-3-methyl-4-(1-(6-(trifluoromethyl)pyridin-3-yl)cyclopropyl)-1H-pyrrole-2-carboxamide) - Summary - Protein Data Bank Japan [pdbj.org]
- 8. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro selection predicts malaria parasite resistance to dihydroorotate dehydrogenase inhibitors in a mouse infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification and mechanistic understanding of dihydroorotate dehydrogenase point mutations in Plasmodium falciparum that confer in vitro resistance to the clinical candidate DSM265 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolomics-Based Screening of the Malaria Box Reveals both Novel and Established Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
